![molecular formula C₁₁H₁₉NO B1146237 N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide CAS No. 86351-88-4](/img/structure/B1146237.png)
N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related bicyclic amides has been explored in various studies. For example, Kannappan et al. (2015) described the preparation of exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides from (R)-isobornyl amine, highlighting methodologies potentially applicable to synthesizing N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide (Kannappan, Jain, & Bedekar, 2015).
Molecular Structure Analysis
Studies on molecular structure, such as the work by Odame et al. (2020), provide insight into the characterization and structural elucidation of similar bicyclic amides through spectroscopy and X-ray diffractometry. These analyses help understand the molecular geometry, bond lengths, and angles within the compound, contributing to a deeper understanding of its chemical behavior (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
Research into the chemical reactivity of bicyclic amides reveals their potential in various chemical reactions. For example, the study by Nakao et al. (2011) on formamides' dehydrogenative [4 + 2] cycloaddition with alkynes through double C-H activation provides insights into the types of reactions such compounds can undergo, highlighting their versatility and reactivity (Nakao, Morita, Idei, & Hiyama, 2011).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure play a crucial role in understanding the compound's behavior in different environments and applications. Although specific studies on this compound's physical properties are scarce, research on similar compounds provides a foundation for predicting its physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the compound's behavior in chemical syntheses and applications. Studies like the work by Ke et al. (2017), which explores the reductive coupling of CO2, primary amine, and aldehyde at room temperature, offer insights into the reactivity and potential chemical applications of related formamides (Ke et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCSEGCDUBRRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

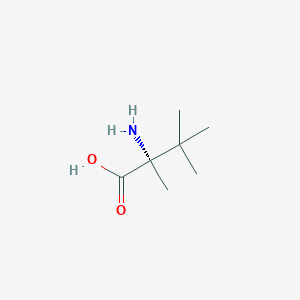


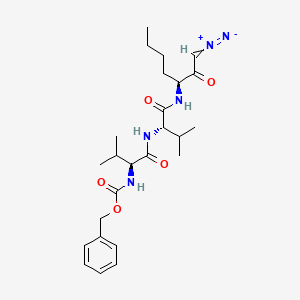
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
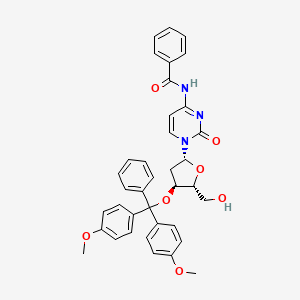
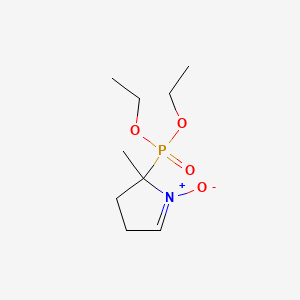
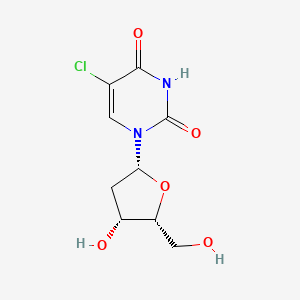
![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)